![molecular formula C15H21BrN2O2 B12540747 7-[(2-bromoacetyl)amino]-N-phenylheptanamide CAS No. 651767-98-5](/img/structure/B12540747.png)
7-[(2-bromoacetyl)amino]-N-phenylheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-bromoacetyl)amino]-N-phenylheptanamide is an organic compound that features a bromoacetyl group attached to an amino group, which is further connected to a phenylheptanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide typically involves the reaction of a heptanamide derivative with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl group. The general reaction scheme is as follows:
Starting Material: N-phenylheptanamide
Reagent: Bromoacetyl bromide
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via nucleophilic substitution, where the amino group of the heptanamide attacks the carbonyl carbon of the bromoacetyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-bromoacetyl)amino]-N-phenylheptanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides; solvents like dichloromethane or ethanol; conditions include room temperature or mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide; solvents such as acetone or water; conditions include reflux or room temperature.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; conditions include room temperature or ice bath.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the bromoacetyl group.
Oxidation: Phenyl ring derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Applications De Recherche Scientifique
7-[(2-bromoacetyl)amino]-N-phenylheptanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Analytical Chemistry: The compound can serve as a standard or reference material in various analytical techniques, including chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[(2-chloroacetyl)amino]-N-phenylheptanamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
7-[(2-iodoacetyl)amino]-N-phenylheptanamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
7-[(2-fluoroacetyl)amino]-N-phenylheptanamide: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.
Uniqueness
The presence of the bromoacetyl group in 7-[(2-bromoacetyl)amino]-N-phenylheptanamide imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
651767-98-5 |
|---|---|
Formule moléculaire |
C15H21BrN2O2 |
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
7-[(2-bromoacetyl)amino]-N-phenylheptanamide |
InChI |
InChI=1S/C15H21BrN2O2/c16-12-15(20)17-11-7-2-1-6-10-14(19)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19) |
Clé InChI |
RZRWMPHWJJGUGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


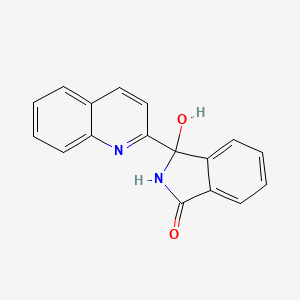
methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
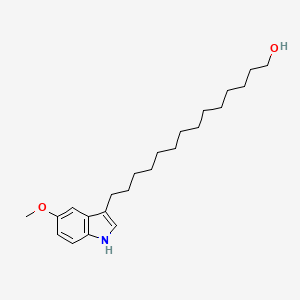

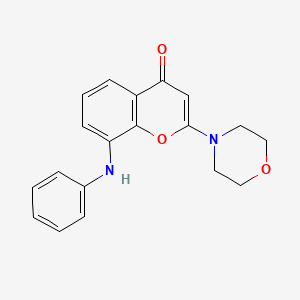
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
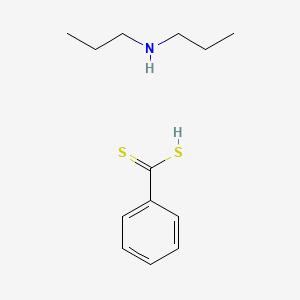
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
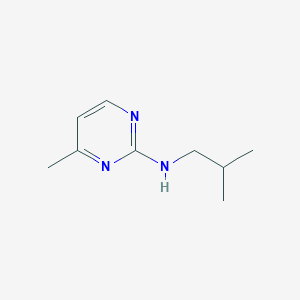
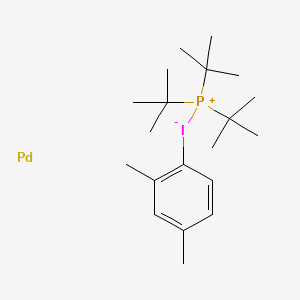
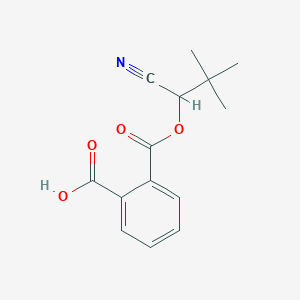
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
